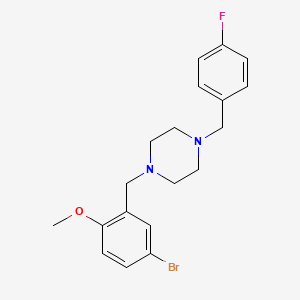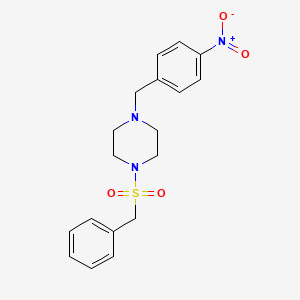![molecular formula C16H14N2O2S B10882589 (E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide CAS No. 123533-70-0](/img/structure/B10882589.png)
(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 2-hydroxyaniline with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The phenolic and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyaniline: A precursor in the synthesis of (E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide.
3-Phenylprop-2-enoyl Chloride: Another precursor used in the synthesis.
Quinones: Oxidized derivatives of phenolic compounds.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propriétés
Numéro CAS |
123533-70-0 |
|---|---|
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H14N2O2S/c19-14-9-5-4-8-13(14)17-16(21)18-15(20)11-10-12-6-2-1-3-7-12/h1-11,19H,(H2,17,18,20,21)/b11-10+ |
Clé InChI |
ZWVPZPGEROHVRY-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2O |
Solubilité |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B10882509.png)
![N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10882512.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882519.png)


![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10882532.png)

![1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10882539.png)
methanone](/img/structure/B10882554.png)
![1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10882555.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882563.png)
![2-(Biphenyl-4-yloxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10882566.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882577.png)

